molecular formula C5H12ClN5O2S B14695692 4-Methyl-1-piperazinesulfonylazide monohydrochloride CAS No. 33713-05-2

4-Methyl-1-piperazinesulfonylazide monohydrochloride

Cat. No.: B14695692
CAS No.: 33713-05-2
M. Wt: 241.70 g/mol
InChI Key: HGLQUNYKTIDSIG-UHFFFAOYSA-N
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Description

4-Methyl-1-piperazinesulfonylazide monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is particularly interesting due to its unique structure, which includes a sulfonylazide group attached to a piperazine ring. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-piperazinesulfonylazide monohydrochloride typically involves the reaction of 4-methylpiperazine with sulfonyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with sodium azide to introduce the azide group, resulting in the formation of 4-Methyl-1-piperazinesulfonylazide. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-piperazinesulfonylazide monohydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

    Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) as a catalyst are commonly used. The reactions are usually carried out under atmospheric pressure at room temperature.

    Cycloaddition Reactions: These reactions often require the presence of a catalyst such as copper(I) iodide and are carried out at elevated temperatures.

Major Products Formed

    Substitution Reactions: Various substituted piperazine derivatives.

    Reduction Reactions: 4-Methyl-1-piperazinesulfonylamine.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

4-Methyl-1-piperazinesulfonylazide monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-1-piperazinesulfonylazide monohydrochloride involves its ability to undergo chemical transformations that result in the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, the azide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s molecular targets and pathways depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine: Lacks the sulfonylazide group, resulting in different reactivity and applications.

    1-Piperazinesulfonylazide: Similar structure but without the methyl group, leading to variations in chemical properties and biological activity.

    4-Methyl-1-piperazinecarboxylate:

Uniqueness

4-Methyl-1-piperazinesulfonylazide monohydrochloride is unique due to the presence of both a methyl group and a sulfonylazide group on the piperazine ring. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and the ability to participate in cycloaddition reactions. These properties make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

33713-05-2

Molecular Formula

C5H12ClN5O2S

Molecular Weight

241.70 g/mol

IUPAC Name

N-diazo-4-methylpiperazine-1-sulfonamide;hydrochloride

InChI

InChI=1S/C5H11N5O2S.ClH/c1-9-2-4-10(5-3-9)13(11,12)8-7-6;/h2-5H2,1H3;1H

InChI Key

HGLQUNYKTIDSIG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N=[N+]=[N-].Cl

Origin of Product

United States

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